

BAY-1797 experimental controls and validation methods

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Compound of Interest

Compound Name: BAY-1797

Cat. No.: B10790249

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BAY-1797: A Comparative Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental controls and validation methods for **BAY-1797**, a potent and selective P2X4 receptor antagonist. The information is intended to assist researchers in evaluating its performance against other alternatives and in designing their own experimental protocols.

Performance Comparison

BAY-1797 has demonstrated high potency and selectivity for the P2X4 receptor across different species. The following tables summarize its performance in comparison to other known P2X4 receptor inhibitors.

Table 1: Potency (IC50) of P2X4 Receptor Antagonists

Compound	Human P2X4 (nM)	Mouse P2X4 (nM)	Rat P2X4 (nM)
BAY-1797	108[1][2]	112[1][2]	233[1][2]
PSB-12062	~430	>20,000	-
BX-430	426[2]	>100,000[2]	-
5-BDBD	1,000[2]	>100,000[2]	750



Table 2: Selectivity Profile of P2X4 Receptor Antagonists (IC50 in μM)

Compound	P2X1	P2X3	P2X7
BAY-1797	>50[1][2]	8.3[1][2]	10.6[1][2]
PSB-12062	-	-	-
BX-430	-	-	-
5-BDBD	13% inhibition at 10μM[3]	35% inhibition at 10μM[3]	No effect at 10μM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of **BAY-1797**.

In Vitro Validation: Calcium Influx Assay

This assay is a primary method for determining the potency of P2X4 receptor antagonists.

Objective: To measure the inhibition of ATP-induced calcium influx in cells expressing the P2X4 receptor.

General Protocol:

- Cell Culture: Human embryonic kidney (HEK293) cells or astrocytoma cells (1321N1) stably expressing the human, mouse, or rat P2X4 receptor are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
- Compound Incubation: The cells are washed, and then incubated with varying concentrations of BAY-1797 or other antagonists.



- Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. ATP, the natural agonist for P2X4 receptors, is added to the wells to stimulate calcium influx. The resulting change in fluorescence intensity is measured over time.
- Data Analysis: The antagonist's inhibitory effect is calculated relative to the response induced by ATP alone. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Validation: Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model

This in vivo model is used to assess the anti-inflammatory and analgesic effects of BAY-1797.

Objective: To evaluate the ability of **BAY-1797** to reduce inflammatory pain and swelling.

General Protocol:

- Animal Model: Male C57BL/6 mice are typically used.
- Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw to induce localized inflammation and pain hypersensitivity.
- Drug Administration: BAY-1797 is administered orally at various doses at specific time points before or after CFA injection. A vehicle control group is also included.
- Assessment of Pain and Inflammation:
 - Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation (e.g., using von Frey filaments) is measured.
 - Thermal Hyperalgesia: The latency of paw withdrawal from a heat source is assessed.
 - Edema: Paw swelling is quantified by measuring the paw thickness with a caliper.
- Biochemical Analysis: At the end of the experiment, tissue from the inflamed paw can be collected to measure the levels of inflammatory mediators such as prostaglandin E2 (PGE2).



Safety and Side Effect Validation: CYP3A4 Induction Assay

A significant consideration in the development of **BAY-1797** was its potential to induce the cytochrome P450 enzyme CYP3A4, which can lead to drug-drug interactions.

Objective: To determine if **BAY-1797** induces the expression of the CYP3A4 enzyme in human liver cells.

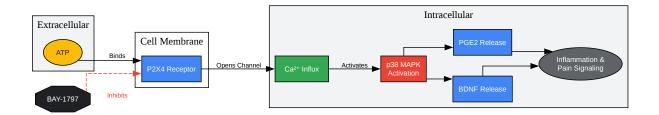
General Protocol:

- Cell System: Cryopreserved human hepatocytes are a common in vitro model.[4][5]
- Cell Plating and Treatment: Hepatocytes are thawed and plated in collagen-coated plates. After attachment, they are treated with various concentrations of **BAY-1797**, a positive control inducer (e.g., rifampicin), and a vehicle control for a period of 48-72 hours.[6][7]
- Endpoint Measurement:
 - mRNA Quantification: The most sensitive method involves measuring the fold induction of CYP3A4 mRNA levels using quantitative real-time PCR (qRT-PCR).[6][7]
 - Enzyme Activity: Alternatively, the catalytic activity of CYP3A4 can be assessed by incubating the treated cells with a specific CYP3A4 substrate (e.g., midazolam) and measuring the formation of its metabolite.
- Data Analysis: The fold induction of CYP3A4 mRNA or activity in the presence of BAY-1797 is compared to the vehicle control.

Visualizations

The following diagrams illustrate key pathways and workflows related to the evaluation of **BAY-1797**.

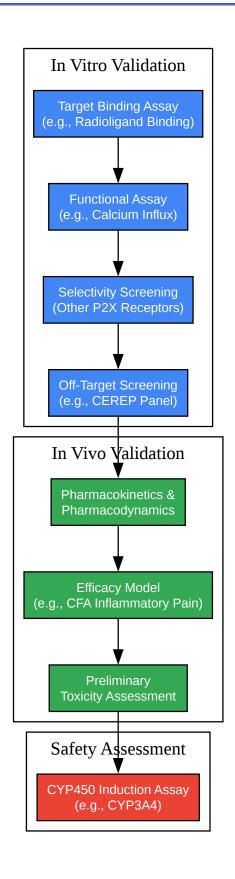




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Caption: P2X4 Receptor Signaling Pathway in Inflammation.





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Caption: Experimental Workflow for P2X4 Inhibitor Validation.





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Caption: Logical Relationship of **BAY-1797**'s Mechanism of Action.

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